3-(2-Methoxyethoxy)-4-methylaniline
Overview
Description
3-(2-Methoxyethoxy)-4-methylaniline: is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxyethoxy group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(2-Methoxyethoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophilic environments. The methyl group at the 4-position can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(2-Methoxyethoxy)aniline
- 4-Methylaniline
- 3-Methoxyaniline
Comparison: 3-(2-Methoxyethoxy)-4-methylaniline is unique due to the presence of both the methoxyethoxy and methyl groups, which confer distinct chemical and physical properties. Compared to 3-(2-Methoxyethoxy)aniline, the additional methyl group in this compound can enhance its hydrophobic interactions and influence its reactivity. Compared to 4-Methylaniline, the methoxyethoxy group in this compound provides increased solubility and potential for hydrogen bonding.
Biological Activity
3-(2-Methoxyethoxy)-4-methylaniline is an organic compound with significant biological activity, primarily studied for its potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO3. It features a substituted aniline structure where a methoxyethoxy group is attached at the meta position relative to the amino group. This unique configuration enhances its solubility and reactivity, making it suitable for various applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Pharmacological Potential : The compound has been investigated for its ability to interact with specific enzymes and receptors, suggesting potential roles in modulating enzymatic activity and influencing metabolic pathways. This makes it a candidate for drug development targeting metabolic dysfunctions or enzyme deficiencies.
- Antibacterial Properties : It is utilized in synthesizing poly [bis((methoxyethoxy)ethoxy)phosphazene] (MEEP), which has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This characteristic positions it as a promising agent for biomedical applications such as drug delivery systems.
While detailed mechanisms of action for this compound remain largely undocumented, the following points summarize its potential interactions within biological systems:
- Enzyme Modulation : The compound may influence various biochemical pathways by modulating enzyme activities, which could be explored in therapeutic contexts .
- Signal Transduction : Its ability to affect signal transduction pathways indicates that it could serve as a biochemical probe in research settings, aiding in the understanding of complex biological processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(2-Methoxyethoxy)aniline | Aniline base with a single methoxyethyl ether group | Simpler structure, primarily used as a building block |
4-Methylphenol | Methylated phenol without ether substituents | Lacks complex ether structure; used in disinfectants |
3-Amino-4-methylphenol | Amino group at meta position on methylphenol | Similar reactivity but lacks ether functionality |
4-(2-Ethoxyethyl)aniline | Aniline base with an ethyl ether group | Different alkyl chain length affects solubility |
The combination of functional groups in this compound enhances its solubility and reactivity compared to simpler analogs, potentially providing specific biological activities not present in other compounds.
Case Studies and Research Findings
- Antibacterial Activity : In studies involving MEEP synthesized from this compound, promising results were observed against MRSA, highlighting its potential as an antimicrobial agent .
- Pharmacological Studies : Investigations into the pharmacological properties have shown that the compound interacts with metabolic pathways, suggesting applications in treating diseases related to metabolic dysfunctions .
Properties
IUPAC Name |
3-(2-methoxyethoxy)-4-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZWBQUSFWDHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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